5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one
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Overview
Description
Preparation Methods
The synthetic routes for 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one typically involve the reaction of indole derivatives with hydrazine derivatives under controlled conditions . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indole backbone and exhibit various biological activities.
Hydrazone derivatives: These compounds contain the hydrazone functional group and are known for their diverse chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5,7-dichloro-3-diazenyl-1H-indol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-3-1-4-6(5(10)2-3)12-8(14)7(4)13-11/h1-2,11-12,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRBDRCZCPYBBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)O)N=N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421309 |
Source
|
Record name | 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35246-87-8 |
Source
|
Record name | 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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